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molecular formula C11H8BrNO2 B8349015 2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone

2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone

Cat. No. B8349015
M. Wt: 266.09 g/mol
InChI Key: HEYZFEYICGZFBY-UHFFFAOYSA-N
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Patent
US08022075B2

Procedure details

1-[4-(1,3-Oxazol-5-yl)phenyl]-1-ethanone (2.81 g) and triethylamine (6.27 mL) were dissolved in dichloromethane mL), and bromotrimethylsilane (3.96 mL) was added dropwise to the solution under ice cooling. The mixture was stirred at room temperature overnight under argon. The reaction mixture was washed sequentially with water and saturated saline, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the formed brown oily matter was dissolved in tetrahydrofuran mL). Subsequently, N-bromosuccinimide (2.67 g) was added to the solution, followed by stirring at room temperature for 30 minutes. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The solvent was evaporated, and the residue was purified through flash column chromatography (dichloromethane), followed by concentration under reduced pressure. The obtained solid was recovered through filtration by use of n-hexane, to thereby yield the title compound (3.35 g).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
6.27 mL
Type
reactant
Reaction Step One
Quantity
3.96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.C(N(CC)CC)C.[Br:22][Si](C)(C)C>ClCCl>[Br:22][CH2:13][C:12]([C:9]1[CH:8]=[CH:7][C:6]([C:5]2[O:1][CH:2]=[N:3][CH:4]=2)=[CH:11][CH:10]=1)=[O:14]

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C=C1)C(C)=O
Name
Quantity
6.27 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.96 mL
Type
reactant
Smiles
Br[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution under ice cooling
WASH
Type
WASH
Details
The reaction mixture was washed sequentially with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the formed brown oily matter was dissolved in tetrahydrofuran mL)
ADDITION
Type
ADDITION
Details
Subsequently, N-bromosuccinimide (2.67 g) was added to the solution
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Water was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified through flash column chromatography (dichloromethane)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
The obtained solid was recovered through filtration by use of n-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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